5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound with potential applications in medicinal chemistry. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a benzodioxole moiety, a sulfonyl group, and a chlorophenyl substituent, contributing to its unique chemical properties and reactivity.
This compound can be synthesized through various chemical methods, primarily involving the reaction of hydrazine derivatives with appropriate precursors containing the benzodioxole and sulfonyl groups. The synthesis of pyrazole derivatives has been extensively studied due to their relevance in drug development and biological research.
5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole is classified as:
The synthesis of 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole typically involves several key steps:
A common synthetic route may include:
Key structural data includes:
5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole involves its interaction with biological targets. The sulfonamide group is known for its reactivity towards nucleophiles, allowing it to form covalent bonds with proteins or enzymes. This reactivity can lead to modulation of biological pathways, making it valuable in pharmacological applications.
Key physical properties include:
Chemical properties include:
5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole has several potential applications in scientific research:
This compound exemplifies the importance of pyrazole derivatives in drug discovery and development processes, highlighting their versatility and potential therapeutic benefits.
The synthesis of 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole relies on regioselective strategies to incorporate the benzodioxolyl and sulfonylchlorophenyl units. A validated approach involves N-monosubstituted hydrazones as precursors. For instance, condensation of 4-chlorobenzaldehyde with methylhydrazine forms hydrazone intermediates, which subsequently react with nitroolefins like 3,4-methylenedioxy-β-nitrostyrene. This one-pot cyclization, conducted aerobically in methanol, yields the 3,5-disubstituted pyrazole core with the benzodioxolyl group at position 5 (Scheme 1). The reaction requires precise stoichiometry (1.25 eq hydrazine) and extended reaction times (40–72 h) to achieve moderate yields (68%), with air acting as a critical oxidant [4].
Alternative routes employ sulfonylation of preformed N-H pyrazoles. Using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine/DCM), the sulfonyl moiety installs selectively at the pyrazole nitrogen (N1 position). This method avoids C5 sulfonation due to steric protection from the bulky benzodioxolyl group . The benzodioxolyl unit itself is introduced via Suzuki-Miyaura coupling or direct cyclization of catechol derivatives with formaldehyde, ensuring the methylenedioxy bridge remains intact under mild acidic conditions [3].
Table 1: Key Synthetic Methods for Target Compound
Step | Reagents/Conditions | Yield | Regioselectivity |
---|---|---|---|
Hydrazone formation | R-NHNH₂, MeOH, rt, 2–3 h | >95% | N/A |
Pyrazole cyclization | Nitroolefin, air, MeOH, rt, 40–72 h | 68% | 1,3,5-Trisubstituted |
Benzodioxolyl attachment | Catechol + formaldehyde, acid/base catalyst | 75–85% | C5 position |
Sulfonylation | 4-Cl-C₆H₄SO₂Cl, Et₃N, DCM, 0°C to rt | 82% | N1 position |
Regiocontrol is paramount for bioactivity. The 5-position preferentially accommodates electron-donating, planar groups like benzodioxolyl due to its proximity to the pyrazole nitrogen, which enhances conjugation. Computational analyses confirm that benzodioxolyl at C5 lowers the LUMO energy by 1.2 eV versus C3 substitution, facilitating charge transfer [3] [10]. Conversely, the N1 position favors bulky, electron-withdrawing substituents. Sulfonylation with 4-chlorobenzenesulfonyl chloride proceeds at N1 due to diminished steric hindrance compared to C5, validated by X-ray crystallography of analogs showing perpendicular orientation of the sulfonylphenyl ring to the pyrazole plane .
Halogen positioning significantly influences reactivity. The 4-chlorophenylsulfonyl group’s para-chlorine atom enables further cross-coupling (e.g., Suzuki reactions), while ortho-chloro analogs exhibit steric clashes that reduce binding affinity by 15-fold. Similarly, replacing chlorine with bromine at the 4-position (as in N-(4-bromo-3-chlorophenyl)glycinamide analogs) enhances hydrophobic pocket occupancy in molecular targets like Hsp90, improving IC₅₀ by 3-fold [10].
Electronic perturbations at the sulfonylchlorophenyl or benzodioxolyl groups profoundly alter bioactivity. Hammett constants (σ) quantify these effects:
Log P values further modulate activity. The benzodioxolyl group elevates log P to 6.526 (vs. 4.1 for non-benzodioxolyl analogs), promoting membrane permeability. However, excessive lipophilicity (log P > 7) reduces aqueous solubility, necessitating optimization via polar substituents (e.g., pyridyl) at the sulfonylphenyl para-position [10].
Table 2: Electronic Parameters and Bioactivity Correlations
Substituent | Hammett σ | Log P | c-Src IC₅₀ (nM) | Notes |
---|---|---|---|---|
4-Cl-C₆H₄SO₂- | +0.23 | 6.526 | 24 | Reference compound |
4-OCH₃-C₆H₄SO₂- | −0.27 | 5.812 | 240 | 10-fold loss in potency |
3,4-(OCH₂O)-C₆H₃- (C5) | +0.10 (avg) | 6.526 | 24 | Enhanced π-stacking |
C₆H₅- (C5) | 0.00 | 5.101 | 42 | Reduced affinity vs. benzodioxolyl |
Computational approaches rationalize SAR and guide analog design. Docking studies (e.g., Glide/SP) position the pyrazole core in ATP-binding pockets of kinases like c-Src:
Molecular dynamics (MD) simulations (100 ns) reveal that para-substituents on the sulfonylphenyl ring modulate complex stability. Nitro groups (σₚ = +0.78) induce electrostatic repulsion with Asp 404, reducing residence time by 50%. Conversely, methyl groups (σₚ = −0.17) improve hydrophobic contacts without steric clashes [10]. QSAR models based on DFT descriptors (e.g., MEP maps, Fukui indices) prioritize analogs with:
Table 3: Computed Parameters Guiding Analog Optimization
Parameter | Target Range | Role in Bioactivity |
---|---|---|
Fukui f⁺ (benzodioxolyl C4) | >0.075 | Electrophilic susceptibility for covalent inhibition |
MEP (sulfonyl region) | −40 to −50 kcal/mol | Hydrogen bond acceptor strength |
Log P | 5.5–6.5 | Balance of permeability/aqueous solubility |
Halogen bond distance | 3.2–3.5 Å | Optimal for kinase active sites |
These insights drove the design of MPC-3100, an Hsp90 inhibitor clinical candidate featuring optimized benzodioxolyl sulfonamide pharmacophores [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3